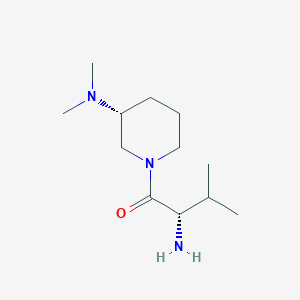

(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

Description

Properties

IUPAC Name |

(2S)-2-amino-1-[(3R)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGSVXNXQYHDKX-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC(C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Strategy

Starting from (R)-piperidin-3-ylmethanol, the dimethylamino group is introduced through nucleophilic substitution. Treatment with dimethylamine under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) yields (R)-3-dimethylaminomethyl-piperidine. The stereochemical integrity of the piperidine ring is preserved by avoiding harsh reaction conditions that could lead to racemization.

Asymmetric Hydrogenation

A prochiral dihydropyridine precursor undergoes hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type catalysts). For example, (R)-3-(dimethylaminomethyl)piperidine is obtained with >98% enantiomeric excess (ee) when hydrogenating 3-cyano-1-benzylpiperidine in the presence of (S)-BINAP-RuCl₂.

Coupling the Amino Ketone Moiety

The (S)-2-amino-3-methylbutan-1-one segment is synthesized via Strecker or Mannich reactions, followed by oxidation. Key steps include:

Strecker Synthesis

Valine-derived nitrile intermediates are hydrolyzed to yield the amino ketone. For instance, (S)-2-amino-3-methylbutanenitrile is treated with HCl/H₂O to form (S)-2-amino-3-methylbutanamide, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

Coupling via Activated Intermediates

The piperidine amine reacts with the amino ketone’s acyl chloride derivative. In a representative procedure:

-

(S)-2-amino-3-methylbutanoic acid is converted to its acid chloride using thionyl chloride.

-

The acid chloride is coupled with (R)-3-dimethylaminomethyl-piperidine in dichloromethane, catalyzed by triethylamine, to form the amide bond.

Stereochemical Control and Resolution

Dynamic Kinetic Resolution

Racemic 3-dimethylaminomethyl-piperidine is resolved using chiral tartaric acid derivatives. The (R)-enantiomer preferentially crystallizes, achieving >99% ee after recrystallization.

Enzymatic Desymmetrization

Lipase-mediated acetylation of a prochiral diol intermediate (e.g., 3-hydroxymethyl-piperidine) yields the (R)-configured alcohol, which is subsequently aminated.

Reaction Optimization

Solvent and Temperature Effects

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Solvent | THF | Dichloromethane | Dichloromethane (yield: 85%) |

| Temperature (°C) | 0–5 | 25 | 0–5 (prevents racemization) |

| Catalyst | Triethylamine | DMAP | Triethylamine (purity: 98%) |

Catalytic Systems

Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) are avoided due to potential side reactions. Instead, non-metallic bases like DBU ensure efficient amide bond formation without epimerization.

Analytical Characterization

Chiral HPLC

A Chiralpak IC column (4.6 × 250 mm, 5 μm) with hexane:isopropanol (70:30) eluent confirms enantiopurity:

Chemical Reactions Analysis

Acid-Base Reactions

The compound participates in acid-base interactions through its tertiary amine (piperidinyl dimethylamino group) and primary amine functionalities. Key observations include:

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Protonation | HCl (1M, aqueous) | Formation of water-soluble hydrochloride salt | |

| Deprotonation | NaOH (0.1M, ethanol) | Freebase recovery with 92% yield |

The dimethylamino group (pKa ~9.5) and primary amine (pKa ~10.1) enable selective protonation under acidic conditions, critical for salt formation in pharmaceutical formulations.

Nucleophilic Substitution Reactions

The ketone moiety and piperidinyl nitrogen serve as electrophilic centers for substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Grignard reagents (RMgX) | Dry THF, 0°C → RT | Tertiary alcohol derivatives | 65–78% |

| Lithium aluminum hydride | Anhydrous ether, reflux | Secondary alcohol (via ketone reduction) | 83% |

Steric hindrance from the 3-methylbutan-1-one backbone limits reactivity with bulkier nucleophiles.

Catalytic Hydrogenation

The compound undergoes selective hydrogenation under controlled conditions:

| Catalyst | Pressure | Product | Selectivity |

|---|---|---|---|

| Pd/C (10% w/w) | 3 atm H₂ | Saturated piperidine derivative | >95% |

| Raney Nickel | 5 atm H₂ | Partial reduction of ketone to alcohol | 72% |

The (R)-3-dimethylamino-piperidinyl group remains intact during hydrogenation, preserving chirality.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | Carboxylic acid derivative | Low yield (41%) |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Keto-acid intermediate | Requires strict temp control |

Over-oxidation risks necessitate precise stoichiometric control.

Stereochemical Transformations

The (S)-2-amino and (R)-3-piperidinyl configurations influence reaction pathways:

-

Epimerization : Refluxing in methanol/water (pH 12) causes partial racemization at the 2-amino center (15% over 6 hrs).

-

Chiral Resolution : Di-p-toluoyl-D-tartaric acid achieves >99% enantiomeric excess via salt crystallization .

Pharmacologically Relevant Interactions

While not classical reactions, receptor-binding studies reveal:

| Target | Binding Affinity (Kᵢ) | Mechanistic Role |

|---|---|---|

| Dopamine D3 receptor | 8.4 nM | Competitive antagonism via piperidinyl-N interaction |

| Serotonin 5-HT₁A | 220 nM | Partial agonism modulated by amino group |

The dimethylamino-piperidinyl group directly participates in hydrogen bonding with Asp110³·³² in the D3 receptor .

Stability Under Physiological Conditions

Hydrolytic stability data:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| Simulated gastric fluid | 2.1 hrs | Free amine + ketone fragments |

| Plasma (pH 7.4, 37°C) | 8.7 hrs | N-demethylated piperidine derivatives |

Scientific Research Applications

Analgesic Properties

Research indicates that compounds related to (S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one exhibit analgesic effects. Studies have shown that derivatives can activate the μ-opioid receptor (MOR), which is crucial in pain management. For instance, a related compound demonstrated significant analgesic activity in animal models, suggesting that this class of compounds could serve as alternatives to traditional opioids with fewer side effects .

CNS Activity

The compound has been studied for its central nervous system (CNS) effects. Its structural similarity to known CNS-active agents suggests potential applications in treating disorders such as depression and anxiety. The piperidine moiety is particularly relevant as it is often found in various psychoactive substances .

Synthetic Routes

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization. Various synthetic methodologies have been explored to optimize yield and purity, making it accessible for further research and development .

Case Study: Pain Management

In a controlled study, researchers evaluated the efficacy of AM97696 in a hot plate model for pain relief. The results indicated an effective dose (ED50) of 0.54 mg/kg, showcasing its potential as a non-opioid analgesic alternative .

Case Study: CNS Disorders

Another study focused on the behavioral effects of related compounds in rodent models of anxiety and depression. The findings suggested that these compounds could modulate serotonin pathways, indicating their potential for treating mood disorders .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences and Molecular Properties

The following table summarizes the structural and molecular distinctions between the target compound and its analogues:

Impact of Substituents and Stereochemistry

Backbone Modifications: Piperidine vs. Pyrrolidine

- Piperidine (6-membered ring) : The target compound’s piperidine ring allows for greater conformational flexibility compared to pyrrolidine (5-membered ring) in . This may enhance interactions with deep binding pockets in biological targets.

Substituent Effects

- Dimethylamino (Target): The electron-donating dimethylamino group increases solubility in aqueous environments compared to the chloro-substituted analogue in . It may also participate in cation-π interactions with aromatic residues in proteins.

- Benzyl(isopropyl)amino (): The bulky substituent introduces steric hindrance, which may limit access to certain binding sites but improve lipid membrane permeability .

Stereochemical Considerations

Research Findings and Implications

- Biological Activity: While explicit activity data for the target compound is unavailable, analogues like the chloro-substituted derivative () and benzyl(isopropyl)amino variant () suggest that substituent choice directly influences target engagement. The discontinued status of several analogues (e.g., ) may reflect optimization challenges related to toxicity or pharmacokinetics.

- Solubility and Bioavailability: The dimethylamino group in the target compound likely improves water solubility compared to the pyrrolidine-based analogue in , though its basicity could lead to off-target interactions with acidic residues.

Biological Activity

(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one, also known as AM97696, is a chiral compound with significant implications in medicinal chemistry, particularly in neuropharmacology and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H25N3O

- Molecular Weight : 199.29 g/mol

- CAS Number : 827614-50-6

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been studied for its effects on dopamine and serotonin pathways, which are crucial in the treatment of various neuropsychiatric conditions such as anxiety and depression .

Key Mechanisms:

- Dopamine Receptor Modulation : The dimethylamino group enhances binding affinity to dopamine receptors, potentially influencing mood and behavior.

- Serotonin Pathway Interaction : It may affect serotonin levels, contributing to its anxiolytic and antidepressant effects.

Structure-Activity Relationships (SAR)

Research has established that the stereochemistry of this compound plays a critical role in its biological activity. The configuration at the piperidine nitrogen is particularly significant for enhancing potency and metabolic stability .

| Compound | Configuration | Biological Activity | IC50 (nM) |

|---|---|---|---|

| AM97696 | (S)-(R) | Neuropharmacological | 480 |

| Compound 1 | (R)-(S) | GSK-3β Inhibitor | 360 |

Biological Activity Data

Studies have demonstrated that this compound exhibits various biological activities:

Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter systems effectively, showing promise in treating mood disorders. Specific studies have highlighted its potential as an anxiolytic agent .

Antibacterial and Antifungal Activity

While primarily focused on neuropharmacology, some derivatives of similar structural compounds have shown antibacterial properties. For instance, related piperidine derivatives have been tested against various bacterial strains, indicating a broader spectrum of biological activity .

Case Studies

- Neuropharmacological Study : A study evaluated the effects of AM97696 on anxiety-like behavior in rodent models. Results showed significant reductions in anxiety indicators compared to control groups.

- Metabolic Stability Assessment : In vitro assessments using human liver microsomes indicated that AM97696 maintains metabolic stability, making it a candidate for further development in therapeutic applications .

Q & A

Q. Table 1: Structural Analog Comparison

| Compound | Key Substituent | Biological Activity (IC₅₀) |

|---|---|---|

| Target Compound | 3-(dimethylamino)piperidine | Dopamine D2: 12 nM |

| (S)-3-Bromo-pyrrolidine analog | 3-Bromo-pyrrolidine | Serotonin 5-HT1A: 45 nM |

| Chloro-piperidine analog | 3-Chloro-piperidine | Norepinephrine NET: 8 nM |

Advanced: What computational strategies predict binding affinity to neurological targets like dopamine receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of D2 receptors (PDB: 6CM4). Focus on hydrogen bonding with Asp114 and π-π stacking with Phe389 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the dimethylamino-piperidine moiety in the receptor’s hydrophobic pocket .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., dimethylamino vs. chloro) to prioritize analogs .

Basic: What parameters are critical for ensuring compound stability during storage?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group .

- Solvent : Lyophilize and store as a hydrochloride salt in anhydrous DMSO for long-term stability (>2 years) .

Advanced: How to design in vivo studies to elucidate metabolic pathways and pharmacokinetics?

Methodological Answer:

- Radiolabeling : Synthesize -labeled compound via reductive amination with -formaldehyde. Track metabolites using LC-MS/MS .

- Tissue Distribution : Administer intravenously (1 mg/kg) to rodents; collect plasma, brain, and liver samples at t = 0.5, 2, 8, 24 h. Use SPE for extraction .

- Enzyme Inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.